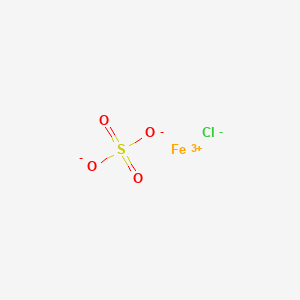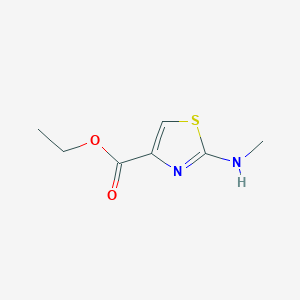
Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-)
Übersicht
Beschreibung
Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) is a chemical compound known for its unique properties and applications in various scientific fields. It is often used as a photoinitiator in polymer chemistry and has significant roles in organic synthesis due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) typically involves the reaction of iodobenzene derivatives with antimony pentafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Iodobenzene derivatives and antimony pentafluoride.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Solvents: Common solvents include dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: It participates in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituents involved, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodonium salts, while reduction can produce iodides.
Wissenschaftliche Forschungsanwendungen
Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, enabling the formation of polymers under light exposure.
Biology: Investigated for its potential in biological imaging and as a reagent in biochemical assays.
Medicine: Explored for its use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactivity and stability.
Wirkmechanismus
The mechanism by which Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) exerts its effects involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with other molecules to produce desired chemical transformations. The molecular targets and pathways involved include:
Photoinitiation: Absorption of light leads to the formation of reactive species that initiate polymerization.
Chemical Interactions: The compound can form complexes with other molecules, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) is compared with other similar compounds such as:
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate: Similar in structure but differs in the counterion, affecting its solubility and reactivity.
Bis(4-methylphenyl)iodonium hexafluorophosphate: Has a different substituent on the phenyl ring, leading to variations in its chemical properties.
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate: Contains a sulfonium center instead of an iodonium, resulting in different reactivity and applications.
These comparisons highlight the uniqueness of Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) in terms of its specific reactivity, stability, and applications in various fields.
Eigenschaften
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.6FH.Sb/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;;;;;;;/h7-14H,1-6H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZWISWRDNWLPR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F6ISb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618999 | |
| Record name | Bis(4-tert-butylphenyl)iodanium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61358-23-4 | |
| Record name | Bis(4-tert-butylphenyl)iodanium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis (4-tert-butylphenyl) iodonium hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide](/img/structure/B1612108.png)



![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)




![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)



